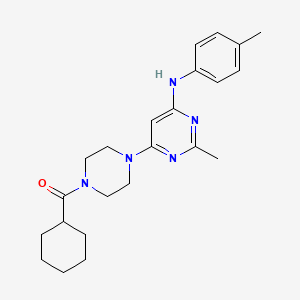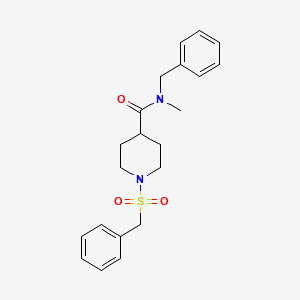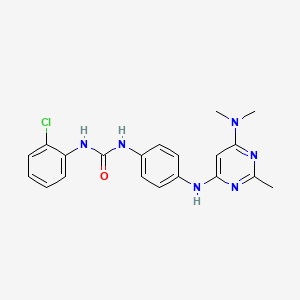
Cyclohexyl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexane moiety, and a pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cyclohexane Moiety Introduction: The cyclohexane group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate catalyst such as aluminum chloride.
Pyrimidine Core Construction: The pyrimidine core is constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is optimized for scalability and cost-effectiveness. This typically involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
化学反応の分析
Types of Reactions
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: Interact with specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in disease progression.
Modulate Signaling Pathways: Affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
Structural Features: The unique combination of the piperazine ring, cyclohexane moiety, and pyrimidine core distinguishes it from other compounds.
Chemical Reactivity: Its diverse chemical reactivity allows for a wide range of modifications and applications.
Therapeutic Potential: The compound’s potential therapeutic applications make it a valuable candidate for drug development.
特性
分子式 |
C23H31N5O |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
cyclohexyl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O/c1-17-8-10-20(11-9-17)26-21-16-22(25-18(2)24-21)27-12-14-28(15-13-27)23(29)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3,(H,24,25,26) |
InChIキー |
XDWOELHMWDWKTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11334871.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B11334874.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11334880.png)
![5-(4-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334897.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11334904.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11334924.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11334930.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11334940.png)
![3-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11334943.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)
